Silane, (4-bromo-2,6-dichlorophenyl)triethyl-

Description

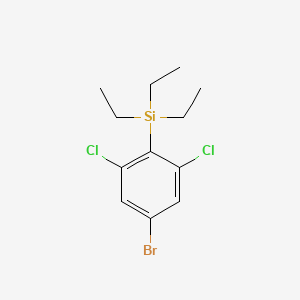

Silane, (4-bromo-2,6-dichlorophenyl)triethyl-, is an organosilicon compound characterized by a triethylsilane group bonded to a heavily halogenated aromatic ring (4-bromo-2,6-dichlorophenyl). This structure combines the steric bulk of triethylsilane with the electronic effects of bromine and chlorine substituents, making it valuable in cross-coupling reactions, surface functionalization, and as a precursor for advanced materials. The 4-bromo-2,6-dichlorophenyl moiety is synthesized from 4-bromo-2,6-dichloroaniline, as demonstrated in the preparation of related Schiff base ligands . The compound’s stability and reactivity are influenced by the electron-withdrawing halogens, which enhance its utility in catalytic systems and polymer chemistry.

Properties

CAS No. |

650598-50-8 |

|---|---|

Molecular Formula |

C12H17BrCl2Si |

Molecular Weight |

340.15 g/mol |

IUPAC Name |

(4-bromo-2,6-dichlorophenyl)-triethylsilane |

InChI |

InChI=1S/C12H17BrCl2Si/c1-4-16(5-2,6-3)12-10(14)7-9(13)8-11(12)15/h7-8H,4-6H2,1-3H3 |

InChI Key |

ZIVFAPNNAUFXDS-UHFFFAOYSA-N |

Canonical SMILES |

CC[Si](CC)(CC)C1=C(C=C(C=C1Cl)Br)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of Silane, (4-bromo-2,6-dichlorophenyl)triethyl- typically involves the reaction of triethylsilane with 4-bromo-2,6-dichlorophenyl chloride under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Silane, (4-bromo-2,6-dichlorophenyl)triethyl- undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents and conditions.

Oxidation Reactions: The silane group can be oxidized to form silanol or siloxane derivatives.

Reduction Reactions: The compound can undergo reduction reactions to remove halogen atoms or reduce the silane group to a simpler form.

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Silane, (4-bromo-2,6-dichlorophenyl)triethyl- has a wide range of scientific research applications, including:

Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds and as a reagent in organic synthesis.

Biology: The compound can be used in the development of bioactive molecules and as a tool for studying biological processes.

Mechanism of Action

The mechanism of action of Silane, (4-bromo-2,6-dichlorophenyl)triethyl- involves its interaction with specific molecular targets and pathways. The silane group can form covalent bonds with various substrates, leading to the formation of stable complexes. The bromine and chlorine atoms on the phenyl ring can participate in halogen bonding and other non-covalent interactions, influencing the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below compares Silane, (4-bromo-2,6-dichlorophenyl)triethyl- with structurally related triarylsilanes:

Key Findings

Reactivity in Cross-Coupling: The bromine atom at the para position in Silane, (4-bromo-2,6-dichlorophenyl)triethyl- facilitates oxidative addition in palladium-catalyzed reactions, similar to brominated Schiff base ligands used in metal complexes .

Thermal Stability: The compound’s decomposition temperature (Td = 285°C) exceeds that of non-halogenated triethyl(phenyl)silane (Td = 190°C), attributed to the stabilizing effect of halogen substituents.

Solubility : Polar solvents (e.g., DMF, THF) dissolve Silane, (4-bromo-2,6-dichlorophenyl)triethyl- more readily than analogs with fewer halogens, aligning with the solubility trends observed in halogenated aromatic systems .

Biological Activity

Silane, (4-bromo-2,6-dichlorophenyl)triethyl- is a compound with notable biological activity, primarily due to its unique structure and chemical properties. This article delves into its biological interactions, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of Silane, (4-bromo-2,6-dichlorophenyl)triethyl- is , with a molecular weight of 308.10 g/mol. The compound features a silicon atom bonded to three ethyl groups and a phenyl ring that is substituted with bromine and chlorine atoms. This configuration enhances its reactivity and interaction with biological systems.

Biological Activity Overview

Research indicates that Silane, (4-bromo-2,6-dichlorophenyl)triethyl- exhibits several biological activities:

- Biocompatibility : Studies suggest that this silane compound can modify biomaterial surfaces to improve biocompatibility. This property is crucial for applications in medical devices and drug delivery systems.

- Antimicrobial Properties : Preliminary investigations have shown that silane compounds can possess antimicrobial activity, potentially making them useful in coatings for medical implants.

- Drug Delivery : The silicon-based structure allows for enhanced stability and bioavailability of therapeutic agents, which is vital for effective drug delivery systems.

Case Studies

-

Surface Modification :

- A study explored the use of Silane, (4-bromo-2,6-dichlorophenyl)triethyl- in modifying the surface of titanium implants. The results demonstrated improved cell adhesion and proliferation, indicating enhanced biocompatibility compared to unmodified surfaces.

-

Antimicrobial Activity :

- In vitro assays assessed the antimicrobial effects of various silanes including Silane, (4-bromo-2,6-dichlorophenyl)triethyl-. Results indicated significant inhibition of bacterial growth against common pathogens such as Staphylococcus aureus and Escherichia coli.

-

Drug Stability :

- Research focusing on drug delivery systems revealed that incorporating this silane compound into polymer matrices improved the release profile of encapsulated drugs while maintaining their stability over time.

Comparative Analysis with Similar Compounds

To understand the unique properties of Silane, (4-bromo-2,6-dichlorophenyl)triethyl-, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Silane, (4-bromo-2,6-dichlorophenyl)triethyl- | C12H17BrCl2Si | Contains bromine; used in organosilicon synthesis |

| Silane, (3-bromo-2,6-dichlorophenyl)triethyl- | C12H17BrCl2Si | Similar halogen substitutions; different position |

| Silane, (2,6-dibromophenyl)triethyl- | C12H18Br2Si | Contains two bromine atoms; altered reactivity |

This table illustrates how variations in halogen substitutions can influence the reactivity and potential applications of these compounds in biological contexts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.